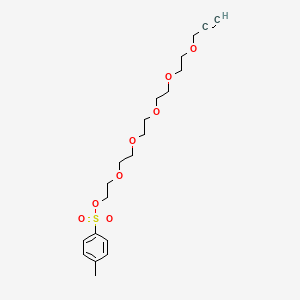

Propargyl-PEG6-Tos

Description

Properties

IUPAC Name |

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O8S/c1-3-8-23-9-10-24-11-12-25-13-14-26-15-16-27-17-18-28-29(21,22)20-6-4-19(2)5-7-20/h1,4-7H,8-18H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPHHPPMAINYJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Propargyl Peg Tosyl Derivatives

General Approaches to PEG Functionalization

The functionalization of PEG typically begins with the modification of its terminal hydroxyl (-OH) groups. preprints.org Because the hydroxyl group itself is a poor leaving group, it must first be chemically activated to facilitate subsequent reactions. nih.govmdpi.com This activation is a critical first step in most synthetic pathways leading to heterobifunctional PEGs.

Activation of PEG Hydroxyl Groups via Tosylation

One of the most common and effective methods for activating PEG hydroxyl groups is tosylation. nih.gov This reaction involves treating the PEG-OH with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine. nih.gov The base neutralizes the hydrochloric acid byproduct formed during the reaction. The resulting tosylate group (–OTs) is an excellent leaving group, readily displaced by a wide range of nucleophiles. nih.gov

For the synthesis of heterobifunctional derivatives like Propargyl-PEG-Tos from a symmetric PEG-diol, achieving selective mono-functionalization is a significant challenge. Statistical reaction often leads to a mixture of unreacted diol, the desired mono-tosylated product, and the di-tosylated byproduct, complicating purification. acs.org To address this, "polymer desymmetrization" strategies have been developed to maximize the yield of the monofunctional PEG tosylate. One highly efficient method employs a heterogeneous catalyst system of silver oxide (Ag₂O) and potassium iodide (KI). This system has been shown to produce yields of monofunctional PEG tosylate as high as 71–76%, which is a substantial improvement over the statistical maximum of 50%. acs.org

| Catalyst/Reagent | Base | Solvent | Outcome | Reference |

| p-Toluenesulfonyl chloride (TsCl) | Pyridine / Triethylamine | Dichloromethane (DCM) | Standard tosylation of hydroxyl groups. | nih.gov |

| TsCl, Silver Oxide (Ag₂O), Potassium Iodide (KI) | - | Dichloromethane (DCM) | High-yield (71-76%) monotosylation of PEG-diols. | acs.org |

This table summarizes common conditions for the tosylation of PEG hydroxyl groups.

Introduction of Propargyl Moieties

The introduction of a terminal alkyne, or propargyl group, is essential for enabling copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry". preprints.orgaxispharm.com A standard method to install this group is through a Williamson ether synthesis. This involves first deprotonating the PEG's terminal hydroxyl group with a strong base, such as sodium hydride (NaH) or potassium hydroxide, to form a more nucleophilic alkoxide. nih.govpreprints.org This alkoxide then undergoes a nucleophilic substitution reaction with propargyl bromide to form the propargyl-PEG ether. nih.govpreprints.org

An alternative strategy involves the direct copolymerization of ethylene (B1197577) oxide with an alkyne-containing monomer, such as glycidyl (B131873) propargyl ether (GPgE). rsc.org This approach, conducted via monomer-activated anionic ring-opening copolymerization, incorporates propargyl groups directly into the polymer backbone, bypassing the need for post-polymerization modification and protecting group chemistry. rsc.org

Specific Synthesis Pathways for Propargyl-PEG-Tosyl

The synthesis of a specific heterobifunctional compound like Propargyl-PEG6-Tos requires a multi-step approach where the sequence of reactions is critical. The pathways generally involve either creating a key propargylated reagent first or modifying a pre-existing PEG scaffold in a controlled manner.

Synthesis from Propargyl Alcohol and Tosyl Chloride

A key reagent in some synthetic routes is propargyl tosylate. This compound is prepared by reacting propargyl alcohol with tosyl chloride. nih.govbeilstein-journals.org The reaction is typically carried out in the presence of a base to neutralize the HCl generated. nih.gov Propargyl tosylate is a potent alkylating agent, providing both the propargyl functional group and the tosylate leaving group in a single molecule, though in this context, the tosylate on the propargyl moiety acts as the leaving group for the alkylation step. nih.govbeilstein-journals.org

| Reactant 1 | Reactant 2 | Base | Outcome | Yield | Reference |

| Propargyl Alcohol | Tosyl Chloride | Pyridine | Propargyl Tosylate | 84% | nih.gov |

This table outlines the synthesis of the propargyl tosylate reagent.

Alkylation Reactions Involving Propargyl Tosylate

Once prepared, propargyl tosylate can be used to introduce the propargyl group onto various nucleophiles. nih.govbeilstein-journals.orgbeilstein-journals.org For instance, a mono-protected PEG alcohol could be deprotonated and then alkylated with propargyl tosylate. More commonly, propargyl tosylate is used to C-alkylate activated methylene (B1212753) compounds, like diethyl malonate derivatives, which can then be converted through several steps into more complex functionalized building blocks. nih.govbeilstein-journals.org While not a direct route to Propargyl-PEG-Tos, this demonstrates the utility of propargyl tosylate as a versatile propargylating agent.

Modification of Pre-functionalized PEG Scaffolds

The most direct and controlled syntheses of Propargyl-PEG-Tosyl derivatives often start with pre-functionalized or symmetric PEG molecules that are modified sequentially.

One common pathway begins with a symmetric PEG-diol (HO-PEG-OH). The first step is a selective mono-functionalization. For example, a mono-propargyl PEG ether (Propargyl-PEG-OH) can be synthesized by carefully controlling the stoichiometry of base and propargyl bromide. nih.govpreprints.org The remaining free hydroxyl group is then activated by converting it to a tosylate using TsCl, yielding the final Propargyl-PEG-Tos product. nih.gov

Alternatively, one can reverse the order of reactions. Starting again with a PEG-diol, a highly efficient monotosylation is first performed. acs.org The resulting HO-PEG-OTs is a key heterobifunctional intermediate. The remaining hydroxyl group can then be converted to a propargyl ether via Williamson ether synthesis, by reacting it with propargyl bromide in the presence of a strong base. acs.orgacs.org

A third strategy employs a commercially available, pre-functionalized PEG, such as α-hydroxyl-ω-carboxyl PEG (HO-PEG-COOH). mdpi.comresearchgate.net This scaffold provides two chemically distinct ends from the outset. The carboxyl group can be selectively esterified with propargyl bromide to yield HO-PEG-Propargyl. mdpi.comresearchgate.net Subsequently, the terminal hydroxyl group can be readily converted to a tosylate, affording the target molecule. This method avoids the challenging statistical mono-functionalization of a symmetric diol. mdpi.comresearchgate.net

| Starting Material | Step 1 | Intermediate | Step 2 | Final Product | Reference |

| HO-PEG-OH | Monotosylation with TsCl/Ag₂O | HO-PEG-OTs | Propargylation with Propargyl Bromide/NaH | Propargyl-PEG-OTs | acs.org, acs.org |

| HOOC-PEG-OH | Propargylation of COOH with Propargyl Bromide | HO-PEG-Propargyl | Tosylation of OH with TsCl/Pyridine | Tos-PEG-Propargyl | mdpi.com, researchgate.net |

This table illustrates synthetic pathways starting from pre-functionalized PEG scaffolds.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental purification technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method is particularly useful in chromatography-free synthesis protocols. For instance, unsubstituted PEG chains exhibit a strong affinity for the aqueous phase, whereas tosylated PEG derivatives are more hydrophobic and partition into the organic layer. rsc.org This difference allows for the efficient removal of undesired, non-tosylated PEG byproducts through simple extraction. rsc.org

The following table provides a comparative overview of the primary purification methodologies.

Table 2: Comparison of Purification Methodologies for PEG Derivatives

| Methodology | Principle of Separation | Primary Application | Advantages | Limitations | Reference(s) |

|---|---|---|---|---|---|

| Precipitation | Differential Solubility | Bulk removal of small, non-PEG impurities. | Simple, rapid, and cost-effective for initial cleanup. | Low resolution; may not remove PEG-based impurities effectively. | mdpi.comgoogle.com |

| Size-Exclusion Chromatography (SEC) | Molecular Size / Hydrodynamic Volume | Removal of unreacted reagents; separation of polymers by molar mass. | High resolution for size-based separation; provides molar mass distribution data. | Can be time-consuming and requires specialized equipment. | chromatographyonline.comtandfonline.com |

| Reversed-Phase HPLC (RP-HPLC) | Polarity / Hydrophobicity | High-purity separation of oligomers; analytical quality control. | Excellent resolution for compounds with different polarities; quantitative purity analysis. | Limited sample loading capacity for preparative scale; solvent intensive. | mdpi.com |

| Liquid-Liquid Extraction | Differential Partitioning | Removal of impurities with different polarities (e.g., hydrophilic vs. hydrophobic). | Scalable, can avoid chromatography, cost-effective. | Efficiency depends heavily on the partition coefficients of the compounds. | rsc.org |

Compound Reference Table

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula (Representative) | Common Role |

|---|---|---|

| This compound | C₂₂H₃₄O₈S | Final Product / Heterobifunctional Linker |

| Hexaethylene glycol | C₁₂H₂₆O₇ | Starting Material |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | Tosylating Agent |

| Propargyl bromide | C₃H₃Br | Propargylating Agent |

| Silver (I) oxide (Ag₂O) | Ag₂O | Reagent for Selective Tosylation |

| Potassium iodide (KI) | KI | Catalyst for Tosylation |

| Sodium hydride (NaH) | NaH | Base for Williamson Ether Synthesis |

| Diethyl ether | C₄H₁₀O | Non-solvent for Precipitation |

| Toluene | C₇H₈ | Reaction Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | Reaction Solvent |

| Tetrahydrofuran (THF) | C₄H₈O | Reaction Solvent |

Reactivity and Mechanistic Principles of Propargyl Peg Tosyl in Advanced Synthesis

Nucleophilic Substitution Chemistry of the Tosyl Group

The tosylate (p-toluenesulfonate) moiety is an excellent leaving group in nucleophilic substitution reactions due to the resonance stabilization of the resulting tosylate anion. organic-chemistry.orgucalgary.ca This high reactivity allows for the facile displacement of the tosyl group by a wide range of nucleophiles, enabling the introduction of diverse functional groups onto the PEG linker. cenmed.commedchemexpress.com

The substitution of the tosyl group can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism, largely dictated by the structure of the substrate and the reaction conditions.

SN2 Pathway : For primary and secondary alcohols, the conversion to tosylates and subsequent reaction with nucleophiles typically follows an SN2 pathway. ucalgary.ca This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the tosylate group, leading to an inversion of stereochemical configuration if the carbon is a chiral center. organic-chemistry.orgyoutube.comucsd.edu The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. organic-chemistry.org Given that the tosyl group in Propargyl-PEG6-Tos is attached to a primary carbon of the PEG chain, SN2 reactions are the predominant pathway.

SN1 Pathway : In contrast, for tertiary substrates, the SN1 mechanism is more probable. organic-chemistry.orgreddit.com This pathway involves the initial, rate-determining step of the leaving group's departure to form a planar carbocation intermediate. organic-chemistry.orgucsd.edu The nucleophile can then attack this intermediate from either face, leading to a mixture of stereoisomers (racemization) if the carbon is chiral. organic-chemistry.orgucsd.edu

The choice between SN1 and SN2 pathways is influenced by several factors, as detailed in the table below.

| Factor | Favors SN1 | Favors SN2 |

| Substrate | Tertiary > Secondary | Primary > Secondary |

| Nucleophile | Weak nucleophiles | Strong nucleophiles |

| Leaving Group | Good leaving group | Good leaving group |

| Solvent | Polar protic | Polar aprotic |

The excellent leaving group ability of the tosylate allows this compound to react with a diverse array of nucleophiles. This versatility is crucial for introducing new functionalities for subsequent conjugation or modification steps. Common nucleophiles include:

Azides : Reaction with sodium azide (B81097) (NaN₃) introduces an azide group, which is complementary to the alkyne for intramolecular cyclization or for further "click chemistry" reactions.

Amines : Primary and secondary amines can displace the tosylate to form secondary and tertiary amines, respectively, incorporating nitrogen-containing moieties. organic-chemistry.org

Thiols : Thiolates readily react to form thioethers, a common linkage in bioconjugation.

Halides : The tosyl group can be displaced by halide ions, such as iodide, in reactions like the Finkelstein reaction. organic-chemistry.org

These reactions significantly expand the synthetic utility of this compound, allowing for its adaptation to a wide range of applications.

Alkyne Reactivity: "Click Chemistry" Paradigm

The terminal propargyl group of this compound is a key functional handle for engaging in "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.goviris-biotech.deiris-biotech.de The most prominent example of a click reaction involving an alkyne is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govaxispharm.comalfagen.com.trmedchemexpress.com

The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,2,3-triazole ring from an alkyne and an azide. nih.govacs.org This reaction has found widespread use in drug discovery, bioconjugation, and materials science due to its reliability and biocompatibility. axispharm.comnih.gov

The CuAAC reaction is typically catalyzed by a copper(I) species. nih.gov While Cu(I) salts can be used directly, they are prone to oxidation to the inactive Cu(II) state. nih.gov Therefore, a common and practical approach is to generate the Cu(I) catalyst in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. acs.orgnih.gov This method prevents the accumulation of Cu(II) and avoids side reactions like the oxidative homocoupling of alkynes. nih.gov

The reaction is robust and can be performed under various conditions, including in aqueous solutions and at room temperature, often providing excellent yields. nih.govacs.org A variety of catalyst systems have been developed to enhance the reaction's efficiency and scope.

Common Catalyst Systems and Conditions for CuAAC:

| Catalyst System | Key Features & Conditions | References |

| Cu(II) salt + Reductant | e.g., CuSO₄ + Sodium Ascorbate. Widely used, works well in water. | acs.orgnih.gov |

| Cu(I) Salts | e.g., CuI, CuBr. Can be used directly, often with a base like DIPEA. | organic-chemistry.org |

| Ligand-Assisted Catalysis | Ligands (e.g., N-heterocyclic carbenes (NHCs), phosphines, polydentate amines) stabilize the Cu(I) center and improve efficiency. | acs.orgnih.govacs.org |

| Neat (Solvent-Free) Conditions | Can lead to high reaction rates and simplified purification. | acs.orgmdpi.com |

| Microwave Irradiation | Can significantly reduce reaction times. | nih.gov |

The choice of catalyst and conditions can be tailored based on the specific substrates and desired outcome. For instance, sterically hindered substrates may require more active catalyst systems or elevated temperatures. organic-chemistry.orgacs.org

The mechanism of the CuAAC reaction has been the subject of extensive study, with density functional theory (DFT) calculations providing significant insights. researchgate.netrsc.orgrsc.org It is generally accepted that the reaction proceeds through a stepwise mechanism involving copper-acetylide intermediates rather than a concerted cycloaddition. nih.govresearchgate.netrsc.org

The catalytic cycle is thought to proceed as follows:

Formation of a Copper-Acetylide: A terminal alkyne reacts with a Cu(I) catalyst, often involving a base, to form a copper-acetylide intermediate. Kinetic studies suggest that this may involve a dinuclear copper species. nih.govresearchgate.net

Coordination of the Azide: The azide coordinates to the copper center of the acetylide complex.

Cyclization: The coordinated azide then undergoes cyclization with the acetylide to form a six-membered copper-containing ring intermediate (a metallacycle). acs.orgresearchgate.net

Protonolysis and Catalyst Regeneration: This intermediate then undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst.

A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govacs.org This is in contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. researchgate.netrsc.org DFT calculations indicate that the transition state leading to the 1,4-isomer is significantly lower in energy than that for the 1,5-isomer in the copper-catalyzed pathway, thus accounting for the observed regioselectivity. researchgate.netrsc.org This regiocontrol is a major advantage of the CuAAC reaction, ensuring the formation of a single, well-defined product.

Copper-Free Azide-Alkyne Cycloaddition (SPAAC) with Strained Alkynes (Applicability of Propargyl-PEG-Tosyl as a Precursor for Strained Alkyne Derivatives)

While the propargyl group of this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), its direct use in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) is not feasible. medchemexpress.com SPAAC requires a strained alkyne, such as a cyclooctyne, to react with an azide without the need for a copper catalyst. iris-biotech.deacs.org The terminal alkyne in this compound is linear and unstrained.

The reactivity of various strained cyclooctynes in SPAAC is well-documented, with reaction rates varying depending on the specific structure of the cyclooctyne. iris-biotech.de

Table 1: Comparison of Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide

| Strained Alkyne | Rate Constant (M⁻¹s⁻¹) |

| Cyclooctyne | ~10⁻³ |

| Dibenzocyclooctyne (DBCO) | ~1.0 |

| Bicyclononyne (BCN) | ~0.1 |

This table presents generalized data for illustrative purposes.

Alternative Alkyne Reactions (e.g., Thiol-yne Click Reactions)

The terminal alkyne of this compound can undergo other "click" reactions beyond cycloadditions with azides. One notable example is the thiol-yne reaction, which involves the addition of a thiol to an alkyne. pku.edu.cnrsc.org This reaction can proceed via a radical-mediated or a nucleophilic pathway. thieme-connect.de

In the radical-mediated thiol-yne reaction, a radical initiator generates a thiyl radical, which then adds to the alkyne. rsc.org This is followed by a chain transfer step to yield the product. The reaction typically results in the double addition of the thiol across the alkyne, forming a 1,2-dithioether. rsc.org

The nucleophilic thiol-yne reaction, often base-catalyzed, involves the addition of a thiolate anion to the alkyne. nih.govacs.org The reactivity in this case can be influenced by the substituents on the alkyne. Electron-withdrawing groups on the alkyne can increase its reactivity towards nucleophilic attack. nih.govacs.org

A specific variation involves a sulfonium-triggered thiol-yne reaction, where a propargyl sulfonium (B1226848) species reacts with thiols in aqueous solution at room temperature. pku.edu.cn This highlights the versatility of the propargyl group in reactions with sulfur-based nucleophiles.

Table 2: Conditions for Thiol-yne Reactions

| Reaction Type | Catalyst/Initiator | Solvent | Temperature | Product |

| Radical-mediated | Photoinitiator (e.g., DMPA) | Various | Ambient | 1,2-dithioether |

| Nucleophilic (Base-catalyzed) | Base (e.g., Et₃N) | Various | Ambient | Vinyl sulfide |

| Sulfonium-triggered | Propargyl sulfonium | Aqueous | Ambient | Thioether |

This table summarizes typical conditions and may vary based on specific substrates.

Research Applications of Propargyl Peg Tosyl in Chemical Biology and Polymer Science

Bioconjugation for Molecular Probe and Biomacromolecule Modification

The dual reactivity of Propargyl-PEG6-Tos makes it a versatile tool for the modification of various biomolecules. The tosyl group can be displaced by nucleophiles found on biomacromolecules, and the propargyl group can be subsequently used for further functionalization via click chemistry.

Covalent Attachment to Proteins and Peptides

The covalent modification of proteins and peptides is crucial for the development of biotherapeutics, molecular probes, and diagnostic agents. This compound can be used to attach a PEGylated alkyne moiety to proteins and peptides through the reaction of its tosyl group with nucleophilic amino acid residues.

The primary nucleophiles in proteins available for reaction with the tosyl group of this compound are the ε-amino group of lysine (B10760008) and the thiol group of cysteine. The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophilic side chain of the amino acid attacks the carbon atom bearing the tosyl group, leading to the displacement of the tosylate and the formation of a stable covalent bond. broadpharm.com

Table 1: Nucleophilic Amino Acid Residues for Reaction with this compound

| Amino Acid | Nucleophilic Group | Resulting Linkage |

|---|---|---|

| Lysine | ε-amino group (-NH2) | Secondary amine |

The PEG6 spacer in the linker offers several advantages for protein and peptide modification. It increases the hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation. mcmaster.ca Furthermore, the flexible PEG chain can help to maintain the native conformation and biological activity of the protein or peptide by providing distance between the biomolecule and any subsequently attached moiety. biopharminternational.com Once the propargyl-PEG6 moiety is attached to the protein, the terminal alkyne group is available for further modification using CuAAC click chemistry, allowing for the attachment of a wide variety of molecules such as fluorophores, affinity tags, or drug molecules. broadpharm.com

Oligonucleotide and Nucleic Acid Conjugation

The functionalization of oligonucleotides and nucleic acids is essential for applications in diagnostics, therapeutics, and molecular biology research. This compound can be utilized to introduce a "clickable" alkyne group into synthetic oligonucleotides.

During solid-phase oligonucleotide synthesis, a modified phosphoramidite (B1245037) containing a nucleophilic group, such as an amino or thiol group, can be incorporated at a specific position. Following synthesis and deprotection, this nucleophilic group can react with this compound to introduce the propargyl-PEG6 moiety. Alternatively, a hydroxyl group on the sugar backbone can be functionalized to react with the tosylate.

The terminal alkyne of the attached this compound can then be used in a CuAAC reaction to conjugate the oligonucleotide with an azide-modified molecule. acs.org This approach allows for the site-specific labeling of oligonucleotides with a variety of functional groups, including fluorescent dyes for imaging applications or biotin (B1667282) for affinity purification. The PEG6 linker can improve the solubility of the modified oligonucleotide and provide spatial separation between the nucleic acid and the conjugated molecule, which can be important for maintaining hybridization properties and reducing steric hindrance. nih.gov

Lipid and Small Molecule Functionalization

The modification of lipids and small molecules with this compound can be employed to create functionalized building blocks for the construction of more complex molecular architectures, such as targeted drug delivery systems and functional biomaterials.

Lipids containing a nucleophilic head group, such as an amine or a hydroxyl group, can be reacted with this compound to yield a lipid with a terminal alkyne. biochempeg.com These functionalized lipids can then be incorporated into liposomes or other lipid-based nanoparticles. The propargyl group on the surface of these nanoparticles provides a handle for the attachment of targeting ligands, such as peptides or antibodies, via click chemistry. This allows for the creation of targeted drug delivery vehicles that can specifically bind to and deliver their payload to diseased cells. The PEG6 spacer helps to create a hydrophilic corona around the nanoparticle, which can improve its stability and circulation time in vivo by reducing opsonization and clearance by the reticuloendothelial system. creative-biolabs.com

Similarly, small molecules containing a suitable nucleophile can be functionalized with this compound. This introduces a PEGylated alkyne linker that can be used to conjugate the small molecule to other molecules or to incorporate it into larger systems. For example, a small molecule drug could be modified in this way to allow for its subsequent attachment to a targeting moiety or a carrier protein. researchgate.net

Surface Immobilization and Biointerface Engineering

The creation of well-defined biointerfaces is critical for the development of biosensors, biocompatible materials, and platforms for studying cell-surface interactions. This compound can be used to functionalize surfaces for the subsequent immobilization of biomolecules.

A surface can first be modified to present nucleophilic groups, such as amines or thiols. Reaction with this compound then results in a surface decorated with terminal alkyne groups. These alkyne-functionalized surfaces are stable and can be used for the covalent immobilization of azide-modified biomolecules via CuAAC. nih.gov

The PEG6 linker plays a crucial role in the properties of the resulting biointerface. The hydrophilic and flexible nature of the PEG chains can create a protein-resistant background, minimizing non-specific adsorption of proteins and other biomolecules from the surrounding environment. mcmaster.ca This is particularly important for biosensor applications, where minimizing background noise is essential for achieving high sensitivity. The length of the PEG linker can also be tuned to control the accessibility of the immobilized biomolecule to its binding partners in solution.

Advanced Polymer Synthesis and Modification

In polymer science, this compound serves as a valuable building block for the synthesis of advanced polymer architectures, such as graft copolymers and polymer brushes.

Preparation of Graft Copolymers and Polymer Brushes

Graft copolymers and polymer brushes are macromolecules consisting of a polymer backbone with one or more side chains of a different chemical nature. These structures are of great interest for a variety of applications, including drug delivery, surface modification, and advanced materials.

This compound can be used in a "grafting to" approach for the synthesis of polymer brushes. In this method, a polymer backbone is first synthesized with pendant nucleophilic groups. These nucleophilic groups are then reacted with this compound to attach the propargyl-PEG6 side chains. The terminal alkyne groups of these side chains can then be used in subsequent click chemistry reactions to attach other polymer chains or functional molecules. rsc.org

Alternatively, this compound can be used to synthesize a macroinitiator for a "grafting from" approach. In this strategy, the tosyl group can be replaced by a group that can initiate polymerization. For example, reaction with a suitable initiator containing a nucleophile would yield a propargyl-PEG6-macroinitiator. This macroinitiator can then be used to grow polymer chains from the PEG end, resulting in a polymer with a terminal propargyl group. These propargyl-terminated polymers can then be "clicked" onto a polymer backbone containing azide (B81097) groups to form a graft copolymer. kapadokya.edu.tr

The use of this compound in these synthetic strategies allows for precise control over the architecture of the resulting polymers, including the length and density of the grafted chains. The PEG6 spacer can influence the physical properties of the final material, such as its solubility and self-assembly behavior. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Copper(I) |

| Lysine |

| Cysteine |

| Phosphoramidite |

| Biotin |

| Liposomes |

Cross-linking Strategies for Hydrogels and Polymer Networks

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for various biomedical applications, including tissue engineering and drug delivery. The formation of a stable hydrogel structure relies on the cross-linking of polymer chains. This compound can be utilized in the synthesis of such cross-linked networks through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. cellulosechemtechnol.ronih.gov

The general strategy involves the reaction of the terminal alkyne of the propargyl group on the PEG chain with a polymer backbone functionalized with azide groups. This reaction forms a stable triazole linkage, effectively creating a cross-link between the polymer chains. cellulosechemtechnol.ro The efficiency and specificity of the CuAAC reaction allow for the formation of hydrogels under mild conditions, which is crucial for the encapsulation of sensitive biological materials like cells. nih.gov

The properties of the resulting hydrogel, such as its mechanical strength and swelling behavior, can be tuned by controlling the density of cross-linking. This can be achieved by varying the concentration of the propargyl-PEG cross-linker or the degree of azide functionalization on the polymer backbone. nih.gov While direct literature on this compound for this application is specific, the principle is well-established with similar propargyl-functionalized PEG molecules.

Table 1: Components in a Typical Propargyl-PEG Based Hydrogel Formulation

| Component | Function | Key Chemical Group |

| Polymer Backbone | Provides the main structural framework of the hydrogel. | Azide (-N3) |

| This compound | Acts as a cross-linking agent, connecting polymer chains. | Propargyl (alkyne) |

| Copper(I) Catalyst | Catalyzes the azide-alkyne cycloaddition reaction. | Cu(I) |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) catalyst (e.g., sodium ascorbate). | Ascorbate |

Synthesis of Heterobifunctional Polymeric Scaffolds

Heterobifunctional polymers, which possess two different reactive functional groups at their termini, are valuable building blocks for creating complex macromolecular architectures. This compound is an ideal starting material for the synthesis of such scaffolds. The tosyl group serves as an excellent leaving group for nucleophilic substitution, allowing for the introduction of one functionality, while the propargyl group remains available for subsequent click chemistry reactions. mdpi.comresearchgate.net

A common synthetic route involves the reaction of this compound with a nucleophile, such as an azide-containing compound, to displace the tosyl group. This results in a heterobifunctional PEG chain with an azide at one end and a propargyl group at the other. This "clickable" scaffold can then be used to link together two different molecules or surfaces. For instance, the azide end can be reacted with an alkyne-modified protein, and the propargyl end can be attached to an azide-functionalized surface, creating a protein-immobilized biocompatible surface. mdpi.comresearchgate.net

The synthesis of these scaffolds is often straightforward and proceeds with high efficiency, making this compound a valuable reagent in materials science and bioconjugation chemistry. mdpi.com

Table 2: Synthesis of a Heterobifunctional Scaffold using this compound

| Step | Reactants | Product | Key Reaction |

| 1 | This compound , Sodium Azide | Propargyl-PEG6-Azide | Nucleophilic Substitution |

| 2 | Propargyl-PEG6-Azide, Alkyne-modified Molecule A | Molecule A-PEG6-Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| 3 | Molecule A-PEG6-Azide, Alkyne-modified Molecule B | Molecule A-PEG6-Molecule B | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Application in Proteolysis-Targeting Chimeras (PROTACs) Research

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule consists of a ligand for the target protein, a ligand for the E3 ligase, and a chemical linker that connects the two. precisepeg.com this compound is a valuable building block for the synthesis of the linker component of PROTACs. medchemexpress.commedchemexpress.com

Design Principles of PROTAC Linkers Incorporating Propargyl-PEG-Tosyl

The linker in a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule. precisepeg.com The design of the linker must consider several factors, including its length, flexibility, and hydrophilicity. The propargyl group of this compound allows for the facile attachment of the linker to either the target protein ligand or the E3 ligase ligand using click chemistry. nih.gov The tosyl group can be displaced by a nucleophile on the other ligand to complete the PROTAC assembly. tocris.com

The PEG6 portion of the linker provides several advantages. Polyethylene (B3416737) glycol is known to be biocompatible and can improve the solubility of the PROTAC molecule, which is often a challenge due to the typically large and hydrophobic nature of the two ligands. precisepeg.comresearchgate.net The defined length of the PEG6 chain allows for precise control over the distance between the two ligands, which is a critical parameter for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov

Influence of PEG Linker Length and Flexibility on PROTAC Construct Assembly

The length and flexibility of the PEG linker are crucial for the successful assembly and function of a PROTAC. nih.gov A linker that is too short may lead to steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. researchgate.net

The PEG6 linker in this compound offers a balance of length and flexibility. The six ethylene (B1197577) glycol units provide sufficient length to span the distance between the target protein and the E3 ligase in many cases, while the inherent flexibility of the PEG chain allows the two ligands to adopt an optimal orientation for ternary complex formation. nih.gov The ability to easily synthesize PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG8) allows for the empirical optimization of the linker for a given target protein and E3 ligase pair. researchgate.net

Table 3: Impact of Linker Properties on PROTAC Efficacy

| Linker Property | Influence on PROTAC Function | Rationale |

| Length | Affects ternary complex formation and stability. | Optimal distance is required to bring the target protein and E3 ligase into proximity for ubiquitination. nih.gov |

| Flexibility | Allows for optimal orientation of the two ligands. | Facilitates the adoption of a productive conformation for the ternary complex. researchgate.net |

| Hydrophilicity | Improves solubility and pharmacokinetic properties. | Enhances the bioavailability and cell permeability of the PROTAC molecule. precisepeg.com |

Development of Chemical Tools for Biological Systems

This compound is also a valuable reagent for the development of chemical tools to study biological systems, particularly in the area of bioimaging.

Fluorophore and Reporter Group Conjugation for Imaging Research

Fluorescence imaging is a powerful technique for visualizing and tracking biomolecules in living cells. This often requires the covalent attachment of a fluorescent dye (fluorophore) to a molecule of interest. The propargyl group of this compound provides a convenient handle for the attachment of fluorophores through click chemistry. nih.gov

The strategy involves reacting this compound with a molecule of interest (e.g., a protein or a small molecule drug) via nucleophilic displacement of the tosyl group. The resulting propargyl-PEG-tagged molecule can then be reacted with an azide-functionalized fluorophore in a CuAAC reaction. nih.gov This two-step approach allows for the modular and efficient labeling of a wide variety of biomolecules.

The PEG6 spacer serves to distance the fluorophore from the biomolecule, which can help to minimize potential quenching of the fluorescence signal and reduce steric hindrance that might interfere with the biological activity of the labeled molecule. nih.gov This methodology enables researchers to create customized fluorescent probes for a range of imaging applications, from tracking the localization of a protein within a cell to monitoring the uptake of a drug. nih.govnih.gov

Biosensor and Diagnostic Platform Development

The development of sensitive and selective biosensors and diagnostic platforms often relies on the stable immobilization of biorecognition elements, such as enzymes or antibodies, onto a transducer surface. This compound can facilitate this process through its dual-reactive ends. For instance, the tosyl group can react with amine residues on an electrode surface or a microarray slide, covalently attaching the PEG linker. The terminal propargyl group is then available for the "clicking" of an azide-modified biological probe. This approach allows for a controlled and oriented immobilization of biomolecules, which is crucial for maintaining their biological activity and ensuring optimal sensor performance.

The PEG6 spacer in this compound plays a critical role in biosensor applications by extending the recognition element away from the surface, thereby reducing steric hindrance and minimizing non-specific protein adsorption. This "anti-fouling" property of PEG is well-documented and leads to improved signal-to-noise ratios in diagnostic assays. kinampark.com While direct studies detailing the use of this compound in biosensors are not prevalent, the principles of using heterobifunctional PEG linkers with alkyne and amine-reactive groups for enzyme and antibody immobilization are well-established. nih.gov

| Functional Group | Reaction Partner | Application in Biosensors | Reference |

| Propargyl | Azide-modified biomolecule | Covalent attachment of probes (e.g., enzymes, antibodies, nucleic acids) | broadpharm.combroadpharm.com |

| Tosyl | Amine-functionalized surface | Immobilization of the linker onto the biosensor substrate | nanocs.netmdpi.com |

| PEG6 Spacer | - | Reduces non-specific binding and improves probe accessibility | kinampark.com |

Functionalization of Nanomaterials and Delivery Systems

The surface properties of nanoparticles are critical determinants of their behavior in biological systems. This compound offers a versatile strategy for the surface modification of nanoparticles, enhancing their stability, biocompatibility, and targeting capabilities. axispharm.comnanocs.net The tosyl group can be used to anchor the PEG linker to the nanoparticle surface through reaction with surface amine groups. nanocs.netmdpi.com Alternatively, if the nanoparticle is functionalized with azide groups, the propargyl end of the linker can be attached via CuAAC. broadpharm.comnih.gov

This dual reactivity allows for a modular approach to nanoparticle functionalization. For example, a nanoparticle could first be coated with an amine-containing polymer, followed by reaction with this compound to introduce terminal alkyne functionalities. These alkyne groups can then be used to conjugate a variety of azide-modified molecules, such as targeting ligands (e.g., peptides, antibodies), imaging agents, or therapeutic payloads. The PEG6 spacer ensures that the attached molecules are extended away from the nanoparticle surface, which can improve their interaction with biological targets. nih.gov

The process of PEGylation, or coating nanoparticles with PEG, is known to increase their circulation time in the bloodstream by reducing opsonization and clearance by the reticuloendothelial system. nih.gov this compound provides a means to achieve this PEGylation while simultaneously introducing a reactive handle for further functionalization.

| Nanoparticle Core | Surface Functional Group | Conjugation Strategy with this compound | Resulting Nanoparticle Functionality | Reference |

| Gold Nanoparticles | Amine | Nucleophilic substitution with the tosyl group | Propargyl-functionalized surface for click chemistry | mdpi.com |

| Iron Oxide Nanoparticles | Azide | Copper-catalyzed azide-alkyne cycloaddition | Tosyl-functionalized surface for further reaction | nih.gov |

| Polymeric Nanoparticles | Amine | Nucleophilic substitution with the tosyl group | Introduction of a PEG spacer with a terminal alkyne | mdpi.commdpi.com |

Polymeric micelles and vesicles are self-assembled nanostructures that are widely explored as drug delivery vehicles for poorly soluble therapeutic agents. frontiersin.orgmdpi.comnih.govnih.gov These systems typically consist of an amphiphilic block copolymer, with the hydrophobic block forming the core and the hydrophilic block, often PEG, forming the corona. The functionalization of the micelle or vesicle surface is crucial for active targeting to specific cells or tissues.

This compound can be incorporated into the design of functional polymeric micelles in several ways. It can be used to post-functionalize pre-formed micelles that have amine groups on their surface. The tosyl group would react with these amines, presenting a propargyl-functionalized PEG corona. mdpi.com These terminal alkynes can then be used to attach targeting moieties via click chemistry. broadpharm.comaxispharm.com

Alternatively, this compound can be used as a building block in the synthesis of the amphiphilic block copolymer itself. For example, the tosyl group could be used to initiate the polymerization of a hydrophobic monomer, resulting in a Propargyl-PEG-block-poly(hydrophobic) copolymer. When this polymer self-assembles into micelles, the propargyl groups will be located at the distal end of the PEG corona, readily available for conjugation. frontiersin.orgnih.gov

The ability to easily and efficiently functionalize the surface of polymeric micelles and vesicles with targeting ligands is a key advantage for the development of next-generation drug delivery systems. This compound provides a robust chemical tool to achieve this goal.

| Self-Assembled System | Method of Functionalization | Role of this compound | Potential Application | Reference |

| Polymeric Micelle | Post-assembly modification | Reacts with surface amines to introduce propargyl groups | Targeted drug delivery | mdpi.comfrontiersin.org |

| Polymeric Vesicle (Polymersome) | Incorporation into block copolymer | Acts as an initiator for polymerization | Targeted imaging and therapy | nih.gov |

| Lipid Nanoparticle | Surface conjugation | Anchors targeting ligands to the nanoparticle surface | Gene delivery | axispharm.com |

Analytical and Spectroscopic Characterization of Propargyl Peg Tosyl and Its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Propargyl-PEG-Tosyl, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR spectroscopy confirms the presence and integrity of the key functional groups within Propargyl-PEG-Tosyl. The spectrum reveals characteristic signals for the propargyl group, the polyethylene (B3416737) glycol (PEG) backbone, and the tosyl group.

The protons of the PEG repeating units typically appear as a prominent singlet or a complex multiplet in the region of 3.6 ppm. The terminal alkyne proton of the propargyl group is characterized by a triplet resonance at approximately 2.47 ppm. The methylene (B1212753) protons adjacent to the alkyne and the oxygen atom of the PEG chain show distinct signals, confirming the covalent linkage. Specifically, the methylene protons adjacent to the triple bond (–CH₂–C≡CH) are observed around 4.22 ppm as a doublet, while the methylene protons of the PEG chain appear at about 3.6 ppm.

Interactive Data Table: Characteristic ¹H NMR Chemical Shifts for Propargyl-PEG-Tosyl

| Functional Group | Proton | Chemical Shift (ppm) | Multiplicity |

| Propargyl | ≡C-H | ~2.5 | t |

| Propargyl | -O-CH₂-C≡ | ~4.2 | d |

| PEG | -O-CH₂-CH₂-O- | ~3.6 | s or m |

| Tosyl | Ar-CH₃ | ~2.4 | s |

| Tosyl | Ar-H | ~7.3 and ~7.8 | d |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific PEG chain length.

¹³C NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. The carbon atoms of the PEG backbone resonate around 70 ppm. The carbons of the propargyl group are also readily identifiable, with the terminal alkyne carbon (≡C-H) appearing at approximately 75 ppm and the internal alkyne carbon (-C≡) at around 79-80 ppm. The methylene carbon adjacent to the oxygen of the PEG chain is typically found at a distinct chemical shift, confirming the ether linkage. The aromatic carbons of the tosyl group appear in the range of 127-145 ppm, and the methyl carbon of the tosyl group resonates at about 21 ppm.

Interactive Data Table: Characteristic ¹³C NMR Chemical Shifts for Propargyl-PEG-Tosyl

| Functional Group | Carbon | Chemical Shift (ppm) |

| Propargyl | ≡C-H | ~75 |

| Propargyl | -C≡ | ~80 |

| Propargyl | -O-CH₂-C≡ | ~58 |

| PEG | -O-CH₂-CH₂-O- | ~70 |

| Tosyl | Ar-C | 127-145 |

| Tosyl | Ar-CH₃ | ~21 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific PEG chain length.

Future Perspectives and Translational Research Opportunities for Propargyl Peg Tosyl Chemistry

Innovations in Catalyst-Free Click Chemistry for Enhanced Biocompatibility

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been a cornerstone of click chemistry, widely used for its efficiency and reliability. scispace.com Propargyl-functionalized PEGs are standard reagents for this reaction, forming a stable triazole linkage with azide-bearing molecules. broadpharm.compreprints.org However, the inherent cytotoxicity of copper catalysts presents a significant hurdle for in vivo applications, limiting its translational potential in therapeutics and diagnostics. acs.orgprecisepeg.com This has spurred significant innovation in catalyst-free click chemistry alternatives to enhance biocompatibility.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a leading alternative. preprints.org This reaction utilizes strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which react rapidly with azides at physiological conditions without the need for a metal catalyst. preprints.orgprecisepeg.com This approach is exceptionally well-suited for in vivo cell imaging and the formation of biocompatible hydrogels. acs.orgmdpi.com Another prominent catalyst-free method is the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes (e.g., norbornene) or alkynes. mdpi.comnih.gov This reaction is known for its exceptionally fast kinetics and bioorthogonality. nih.gov

The future in this domain lies in developing Propargyl-PEG-Tosyl analogs that are pre-activated for these catalyst-free reactions or can be easily converted into suitable reactants. Research is focused on creating linkers where the terminal alkyne of the propargyl group is replaced with a strained alkyne or another reactive moiety compatible with catalyst-free ligation, thereby circumventing the toxicity concerns associated with copper. acs.orgprecisepeg.com

Table 1: Comparison of Click Chemistry Strategies for Bioconjugation

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Tetrazine Ligation |

| Reactants | Terminal Alkyne + Azide (B81097) | Strained Alkyne + Azide | Tetrazine + Strained Alkene/Alkyne |

| Catalyst Required | Yes (Copper I) | No | No |

| Biocompatibility | Limited due to copper toxicity | High | High |

| Reaction Speed | Fast | Moderate to Fast | Very Fast |

| Primary Application | In vitro synthesis, materials science | In vivo imaging, hydrogels | In vivo imaging, radiolabeling |

Rational Design of Multi-Functional Propargyl-PEG-Tosyl Analogs

The true versatility of Propargyl-PEG-Tosyl lies in its heterobifunctional nature. The tosyl group is an efficient leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. broadpharm.commdpi.com This enables the rational design of complex, multi-functional molecular architectures. For instance, researchers have developed methods to synthesize heterobifunctional PEGs with a propargyl group at one terminus and a hydroxyl, carboxyl, mercapto, or hydrazide group at the other. mdpi.com

Future advancements will focus on creating more sophisticated analogs. This includes the development of dendritic and star-shaped polymers initiated from multifunctional cores, where each arm could terminate in a Propargyl-PEG-Tosyl moiety. mdpi.com Such structures allow for a high density of functional groups, which is advantageous for applications requiring multivalent binding or high drug loading capacity. The combination of orthogonal chemistries—using the propargyl group for click reactions and the other terminus for chemistries like amine or thiol reactions—allows for the sequential and controlled assembly of complex bioconjugates. preprints.org For example, a protein could be attached via a thiol-maleimide linkage, while a targeting ligand is attached via a click reaction.

Table 2: Examples of Multi-Functional Analogs Derived from Propargyl-PEG-Tosyl Chemistry

| Derivative Name | Functional Group 1 | Functional Group 2 | Potential Application |

| Hydroxyl-PEG-Propargyl | -OH | -C≡CH | Initiator for ring-opening polymerization |

| Carboxyl-PEG-Propargyl | -COOH | -C≡CH | Conjugation to amines (EDC/NHS coupling) |

| Thiol-PEG-Propargyl | -SH | -C≡CH | Conjugation to maleimides, gold surfaces |

| Azide-PEG-Propargyl | -N₃ | -C≡CH | Intramolecular cyclization, advanced polymers |

| Biotin-PEG-Propargyl | Biotin (B1667282) | -C≡CH | Affinity purification, detection assays |

Integration into High-Throughput Synthesis and Screening Platforms

The robustness and specificity of click chemistry make it an ideal tool for high-throughput synthesis (HTS) and screening platforms. chemscene.com The ability to reliably form covalent linkages under mild conditions allows for the parallel synthesis of large libraries of compounds. Propargyl-PEG-Tosyl and its derivatives can serve as foundational building blocks in these automated workflows.

In a typical HTS workflow, a substrate functionalized with an azide group can be arrayed in a microtiter plate. A library of different propargyl-containing molecules can then be added to the wells, and the click reaction can be initiated to create a diverse library of functionalized polymers or bioconjugates. acs.org These libraries can then be screened for biological activity, material properties, or other desired characteristics. Technology platforms enabling high-throughput experimentation for metal-catalyzed reactions, flow chemistry, and solid-phase synthesis are becoming increasingly common, accelerating the discovery of novel materials and therapeutics. chemscene.com

Future opportunities involve integrating these synthesis platforms with advanced screening technologies, such as cell-based assays or proteomic analysis, to rapidly identify lead candidates for drug delivery, tissue engineering, or diagnostic applications.

Table 3: Conceptual Workflow for High-Throughput Synthesis

| Step | Action | Technology/Method | Output |

| 1. Preparation | Immobilize azide-functionalized protein on a 96-well plate. | Amine coupling, surface chemistry | Arrayed protein substrate |

| 2. Synthesis | Add a library of different Propargyl-PEG-X compounds to each well. | Robotic liquid handling | Library of unique PEGylated proteins |

| 3. Reaction | Initiate CuAAC or SPAAC reaction. | Automated incubation/reaction | Covalently modified protein library |

| 4. Purification | Wash wells to remove excess reagents. | Automated plate washers | Purified library of protein conjugates |

| 5. Screening | Perform bioactivity or binding assay. | High-content imaging, ELISA | Identification of lead candidates |

Advancements in Smart Polymer Materials and Responsive Systems

"Smart polymers" are materials that undergo significant changes in their physical or chemical properties in response to small external stimuli, such as changes in pH, temperature, or light. impactfactor.org Propargyl-PEG-Tosyl is a valuable component in the construction of such responsive systems. By incorporating this linker into polymer backbones or as cross-linkers in hydrogels, researchers can create materials with tunable properties.

A key application is in stimuli-responsive hydrogels for controlled drug release. mdpi.com For example, a hydrogel can be formed by cross-linking multi-armed PEG-azides with bifunctional propargyl-containing linkers. If a stimulus-sensitive bond (e.g., a pH-labile ester) is included in the linker, the hydrogel can be designed to degrade and release its payload in a specific environment, such as the acidic microenvironment of a tumor. The propargyl group provides a convenient handle for both forming the initial network and for subsequently functionalizing the hydrogel with bioactive molecules via click chemistry. acs.org

Future research is directed towards creating multi-responsive systems that can react to several stimuli simultaneously and developing materials with built-in feedback loops for more sophisticated control over their behavior.

Table 4: Stimuli-Responsive Systems Using Propargyl-PEG Building Blocks

| Stimulus | Responsive Linker/Moiety | System Response | Application |

| pH (Acidic) | Acid-labile ester or hydrazone | Hydrogel degradation, drug release | Tumor-targeted drug delivery |

| Redox (e.g., GSH) | Disulfide bond | Cleavage of PEG chains from a conjugate | Intracellular drug release |

| Light (UV/Vis) | Photocleavable linker | Release of caged compounds, material erosion | On-demand therapy, photolithography |

| Temperature | Thermoresponsive polymer (e.g., PNIPAM) | Phase transition (soluble to insoluble) | Cell sheet engineering, injectable gels |

Emerging Roles in Systems Biology and Proteomics Research

The precision of click chemistry has made it an indispensable tool for studying complex biological systems. Propargyl-PEG-Tosyl derivatives are central to strategies for site-specific protein modification, which is crucial for understanding protein function and engineering protein-based therapeutics. nih.gov

A powerful approach involves genetic code expansion, where an unnatural amino acid containing an alkyne handle, such as propargyl-tyrosine, is site-specifically incorporated into a protein's sequence. nih.gov This allows for the precise attachment of a PEG chain (via an azide-PEG derivative) to a single, predetermined site on the protein. This method avoids the heterogeneity of traditional PEGylation methods and has been shown to produce protein-polymer conjugates with significantly improved bioactivity. nih.gov

This level of chemical control is enabling researchers to dissect the "tubulin code," a complex set of post-translational modifications (PTMs) on the protein tubulin that regulates microtubule function. unige.ch By creating semi-synthetic "designer" tubulins with specific PTMs or labels installed via click chemistry, scientists can study how different modifications influence microtubule dynamics and interactions with other proteins. unige.ch This approach extends to the broader study of protein-protein interactions and functional proteomics, where photo-affinity probes containing propargyl groups can be used to covalently capture and identify binding partners. researchgate.net

The future will see these tools become more integrated, allowing for the systematic mapping of PTM crosstalk and protein interaction networks within living cells, providing unprecedented insight into cellular signaling and disease mechanisms.

Q & A

Q. What are the key experimental steps for synthesizing Propargyl-PEG6-Tos with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between tosyl chloride and a PEG6-propargyl precursor under anhydrous conditions. Critical steps include:

- Temperature control (0–5°C during tosylation to minimize side reactions).

- Purification via column chromatography (silica gel, chloroform/methanol gradient) or recrystallization.

- Validation using -NMR (tosyl group protons at δ 7.7–7.8 ppm) and HPLC (≥95% purity threshold) .

- Key literature : Refer to protocols in Organic Process Research & Development for PEG-tosylation optimization.

Q. How should researchers characterize the stability of this compound in aqueous buffers?

- Methodological Answer : Stability assays require:

- pH-controlled environments (e.g., PBS at pH 7.4 vs. acidic/basic conditions).

- Time-course analysis using LC-MS to monitor hydrolysis (disappearance of tosyl group signals).

- Temperature dependence (e.g., 4°C vs. 37°C) to simulate storage vs. physiological conditions.

- Statistical rigor : Triplicate experiments with error bars to assess reproducibility .

Q. What are the primary applications of this compound in bioconjugation studies?

- Methodological Answer : The compound is widely used in:

- Click chemistry (CuAAC or strain-promoted reactions) for labeling biomolecules (e.g., proteins, antibodies).

- Spacer design : The PEG6 chain minimizes steric hindrance in ligand-receptor interactions.

- Case study : Refer to Bioconjugate Chemistry for protocols on antibody-drug linker synthesis using Tos-PEG-propargyl derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Conflicting solubility data often arise from:

- Batch variability (e.g., residual moisture in commercial batches).

- Experimental variables : Solvent purity, agitation methods, and equilibration time.

- Stepwise approach :

Validate solvent purity via Karl Fischer titration.

Perform solubility screens using standardized protocols (e.g., shake-flask method at 25°C).

Cross-reference with DSC data to detect polymorphic forms affecting solubility .

- Recommended resource : Journal of Pharmaceutical Sciences solvent compatibility guidelines.

Q. What strategies optimize the reaction efficiency of this compound in CuAAC click reactions under physiological conditions?

- Methodological Answer : To enhance CuAAC efficiency:

- Ligand selection : Use THPTA or BTTAA to stabilize Cu(I) and reduce cytotoxicity.

- Oxygen exclusion : Degas buffers with argon/N to prevent Cu(II) oxidation.

- Kinetic monitoring : Track reaction progress via inline FTIR (disappearance of alkyne peaks at ~2100 cm).

- Comparative analysis : Benchmark against non-PEGylated propargyl analogs to quantify PEG6’s steric effects .

Q. How should researchers design controlled experiments to assess this compound cytotoxicity in cellular models?

- Methodological Answer : Critical controls include:

- Baseline cytotoxicity : Compare with PEG6-Tos (lacking propargyl group) to isolate propargyl’s contribution.

- Dose-response curves (0.1–100 µM) with viability assays (MTT, resazurin).

- Time-lapse imaging : Monitor membrane integrity (e.g., propidium iodide uptake) in real time.

- Data normalization : Use housekeeping genes (e.g., GAPDH) in qPCR for apoptosis-related markers .

Data Analysis & Contradiction Management

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?

- Methodological Answer : Apply:

- Multivariate analysis (PCA or PLS) to identify critical process parameters (CPPs) affecting purity.

- ANOVA : Compare means across batches for key metrics (e.g., yield, HPLC purity).

- Control charts : Monitor impurity trends (e.g., tosic acid byproducts) over time.

- Reference : Analytical Chemistry guidelines for quality-by-design (QbD) in synthetic chemistry .

Q. How can researchers validate unexpected byproducts in this compound reactions?

- Methodological Answer : Steps for validation:

High-resolution MS : Identify molecular weights of unknown peaks.

Isolation : Use preparative HPLC to collect byproducts for structural elucidation (2D-NMR, IR).

Mechanistic hypothesis : Propose side reactions (e.g., PEG chain oxidation) and test via model compounds.

Reaction modeling : Use DFT calculations to predict thermodynamic feasibility of proposed pathways .

Tables for Methodological Reference

Q. Table 1: Common Characterization Techniques for this compound

Q. Table 2: Troubleshooting Data Contradictions

| Issue | Recommended Action | Outcome Metric |

|---|---|---|

| Solubility variability | Standardize solvent drying methods | Karl Fischer moisture content <0.1% |

| Low CuAAC efficiency | Screen alternative ligands (BTTAA) | Reaction completion in ≤1 hour |

| Cytotoxicity discrepancies | Include PEG6-Tos as a control | IC shift ≥10-fold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.